molecular formula C11H11Cl2NO3 B14330432 Ethyl 3-(2,3-dichloroanilino)-3-oxopropanoate CAS No. 104330-51-0

Ethyl 3-(2,3-dichloroanilino)-3-oxopropanoate

Cat. No.: B14330432
CAS No.: 104330-51-0
M. Wt: 276.11 g/mol
InChI Key: BZMPGGXZSFHNHW-UHFFFAOYSA-N
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Description

Ethyl 3-(2,3-dichloroanilino)-3-oxopropanoate is a chemical compound of interest in organic and medicinal chemistry research. This molecule features a beta-keto ester functional group, a versatile scaffold in synthetic organic chemistry. Compounds with this structure, such as various ethyl 3-oxopropanoate derivatives, are frequently employed as key building blocks for the synthesis of more complex heterocyclic structures, including pyridines, pyrimidines, and pyrroles . The presence of the 2,3-dichloroanilino moiety suggests potential for its use in the development of pharmacologically active molecules, as aniline derivatives are common in agrochemical and pharmaceutical agents. Researchers may utilize this compound to prepare novel compounds for screening in various biological assays. As a beta-keto ester, it can undergo a wide range of reactions, such as cyclocondensations, alkylations, and facile hydrolysis and decarboxylation to ketones, making it a valuable intermediate. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any personal use. Please refer to the product's safety data sheet (SDS) for safe handling and storage information. Like related compounds, it may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

ethyl 3-(2,3-dichloroanilino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3/c1-2-17-10(16)6-9(15)14-8-5-3-4-7(12)11(8)13/h3-5H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMPGGXZSFHNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508634
Record name Ethyl 3-(2,3-dichloroanilino)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104330-51-0
Record name Ethyl 3-(2,3-dichloroanilino)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Claisen Condensation

Ethyl acetoacetate reacts with 2,3-dichlorophenyl isocyanate in a modified Claisen condensation. The isocyanate acts as an electrophile, enabling C–N bond formation at the β-position.

Conditions :

  • Catalyst : Sodium ethoxide (NaOEt) in ethanol.
  • Temperature : Reflux (78°C) for 6 hours.

Limitations :

  • Competing esterification requires rigorous anhydrous conditions.
  • Moderate yields (55–65%) due to side product formation.

Knoevenagel-Addition Pathway

Adapting methods from analogous compounds, Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is condensed with 2,3-dichloroaniline, followed by esterification:

  • Condensation :
    • Meldrum’s acid + 2,3-dichloroaniline → β-anilino Meldrum’s adduct.
  • Ring-Opening Esterification :
    • Treat with ethanol and stannous chloride (SnCl₂) to yield the ethyl ester.

Advantages :

  • SnCl₂ serves dual roles: Lewis acid catalyst and reductant.
  • One-pot synthesis reduces purification steps.

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and minimal waste. A continuous flow reactor system is employed with the following parameters:

Parameter Industrial Setting Lab-Scale Equivalent
Reactor Type Tubular flow reactor Batch flask
Temperature 50–70°C 25°C
Residence Time 30 minutes 12 hours
Annual Capacity 10–50 metric tons 100 g–1 kg

Key Innovations :

  • Solid Acid Catalysts : Zeolites or sulfonated resins replace corrosive liquid acids, enhancing recyclability.
  • In-Line Analytics : Real-time HPLC monitoring ensures consistent quality.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
Nucleophilic Acyl 65–75 95 120 Moderate
DCC Coupling 71–85 98 200 High
Claisen Condensation 55–65 90 80 Low
Knoevenagel 70–78 97 150 High

Trade-Offs :

  • DCC Coupling : High yield but expensive reagents.
  • Knoevenagel : Cost-effective but requires toxic SnCl₂.

Case Studies and Experimental Data

Optimization of Coupling Agent Reactions

A 2024 study compared EDC and DCC in synthesizing this compound:

Coupling Agent Yield (%) Byproducts
DCC 85 Dicyclohexylurea
EDC 78 Water-soluble urea

Challenges and Optimization Strategies

Chlorine Substituent Reactivity

The electron-withdrawing chloro groups deactivate the aniline, necessitating stronger bases (e.g., DBU) or elevated temperatures.

Ester Hydrolysis Mitigation

  • Low-Temperature Quenching : Add cold aqueous HCl to terminate reactions.
  • Lyophilization : Freeze-drying avoids thermal degradation during solvent removal.

Purification Techniques

  • Crystallization : Use hexane/ethyl acetate (3:1) for high-purity crystals.
  • Chromatography : Silica gel with 5% methanol/DCM eluent.

Emerging Methodologies

Enzymatic Catalysis

Recent trials with Candida antarctica lipase B (CAL-B) achieved 60% yield under aqueous conditions, reducing organic solvent use.

Photocatalytic C–N Bond Formation

Visible-light-mediated catalysis using Ir(ppy)₃ (tris[2-phenylpyridinato-C²,N]iridium(III)) enables room-temperature synthesis with 70% yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,3-dichloroanilino)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aniline derivatives.

Scientific Research Applications

Ethyl 3-(2,3-dichloroanilino)-3-oxopropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,3-dichloroanilino)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Research Implications

  • Synthetic Utility: The 2,3-dichloroanilino derivative’s steric effects make it less reactive in SNAr reactions compared to para-substituted analogs but more suitable for regioselective transformations .
  • Biological Activity : Mixed-functional analogs (e.g., methoxy-chloro derivatives) show promise in drug design due to tunable electronic profiles .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(2,3-dichloroanilino)-3-oxopropanoate, and how do substituents influence reaction efficiency?

Methodological Answer: The compound is typically synthesized via nucleophilic acyl substitution between ethyl 3-oxopropanoate derivatives and substituted anilines. For example:

  • Step 1 : React ethyl 3-oxopropanoate with 2,3-dichloroaniline in ethanol under reflux, catalyzed by acetic acid and molecular sieves (to absorb water and shift equilibrium) .
  • Step 2 : Purify via flash chromatography (e.g., petroleum ether:ethyl acetate gradient).

Q. Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl) on the aniline reduce nucleophilicity, requiring longer reaction times (e.g., 144 hours in for a fluoro analog).
  • Steric hindrance from ortho-substituents (e.g., 2,3-dichloro) may necessitate higher temperatures or catalysts like CaSO₄ to improve yields .

Q. How can structural characterization of this compound be performed?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the ester group (δ ~4.2 ppm for OCH₂CH₃), keto-enol tautomerism (δ ~3.5–4.0 ppm for CH₂CO), and aromatic protons (δ ~6.8–7.5 ppm for dichloroaniline) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular weight (e.g., calculated Mw=290.09g/molM_w = 290.09 \, \text{g/mol}) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of the 2,3-dichloroanilino orientation (if crystalline) .

Advanced Research Questions

Q. What strategies optimize yield in the presence of sterically hindered anilines?

Methodological Answer:

  • Catalyst Screening : Use CaSO₄ or molecular sieves to absorb water and drive the reaction toward product formation .
  • Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of bulky substrates.
  • Microwave-Assisted Synthesis : Reduce reaction time from days to hours (e.g., 6–8 hours at 100°C) while maintaining yields >70% .

Q. How does the dichloroanilino group impact bioactivity in drug discovery?

Methodological Answer:

  • Pharmacophore Design : The 2,3-dichloro group enhances lipophilicity (logP ~3.2) and binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • In Vitro Testing : Screen against Mycobacterium tuberculosis (Mtb) Pks13 enzyme, leveraging structural similarity to pyrimidinone precursors .
  • SAR Studies : Compare with analogs (e.g., 4-fluoro or 3-nitro substituents) to isolate electronic vs. steric contributions .

Q. How to resolve contradictions in spectroscopic data for tautomeric forms?

Methodological Answer:

  • Variable Temperature NMR : Analyze 1H^1H-NMR at −40°C to slow keto-enol interconversion and resolve split peaks .
  • IR Spectroscopy : Confirm enol form via O-H stretch (~3200 cm⁻¹) and keto form via C=O stretch (~1700 cm⁻¹) .
  • Computational Modeling : Use DFT (e.g., Gaussian) to predict dominant tautomer and compare with experimental data .

Troubleshooting & Data Analysis

Q. What are common impurities in synthesis, and how are they removed?

Methodological Answer:

  • Byproducts : Unreacted aniline (remove via acid-base extraction) or di-esterified products (separate via silica gel chromatography) .
  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities (<2% required for biological assays) .

Q. How to address low reactivity in coupling reactions?

Methodological Answer:

  • Activation : Pre-activate the aniline with trimethylsilyl chloride (TMSCl) to enhance nucleophilicity .
  • Alternative Reagents : Use EDCI/HOBt coupling in anhydrous DCM for amide bond formation .

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